3-Hydroxy-5,7-pregnadien-20-one

Descripción general

Descripción

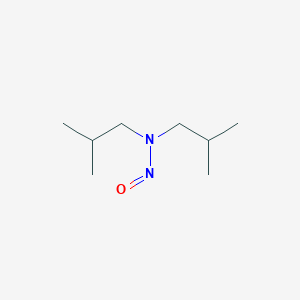

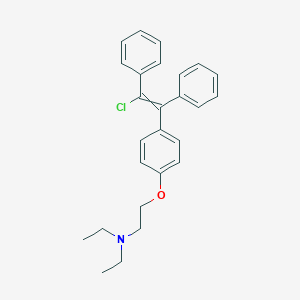

3-Hydroxy-5,7-pregnadien-20-one, also known as Pregna-5,7-dien-20-one, 3-hydroxy-, (3beta)-, is a compound with the registry number 81968-78-7 . It is an equilin precursor in horse fetal gonad .

Synthesis Analysis

The synthesis of 3-Hydroxy-5,7-pregnadien-20-one involves two stages . In the first stage, 3β-acetoxy-7α-bromo-pregn-5-en-20-one is reacted with tetrabutyl ammonium fluoride in tetrahydrofuran at 0 - 25°C for 3.5 hours . In the second stage, potassium carbonate is added in tetrahydrofuran and methanol at 25°C for 2.5 hours . The yield of this synthesis is 94.3% .Molecular Structure Analysis

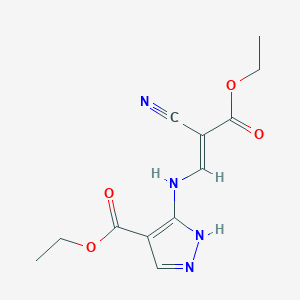

The molecular structure of 3-Hydroxy-5,7-pregnadien-20-one contains a total of 56 bonds . There are 26 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

The molecular formula of 3-Hydroxy-5,7-pregnadien-20-one is C21H30O2 . It contains a total of 53 atoms, including 30 Hydrogen atoms, 21 Carbon atoms, and 2 Oxygen atoms .Aplicaciones Científicas De Investigación

Biosynthesis in Horse Fetal Gonads

Research has shown that 3β-hydroxy-5,7-pregnadien-20-one is involved in the biosynthesis of 3β-hydroxy-5,7-androstadien-17-one in horse fetal gonadal tissue. This process supports the existence of a 5,7-diene pathway that produces 3β-hydroxy-5,7-androstadien-17-one, a precursor of equilin in the placenta (Tait, Hodge, & Allen, 1985); (Tait, Santikarn, & Allen, 1983).

Isolation from Urine in Adrenogenital Syndrome

3β-Hydroxy-5,7-pregnadien-20-one has been isolated from the urine of a newborn with adrenogenital syndrome. Its identification, after various chromatographic and spectrometric methods, underscores its potential role in metabolic pathways related to this condition (Brandstrup & Teriber, 1971).

Synthesis of Steroidal Components

The compound has been identified as a steroidal component in the gum-resin from Commiphora mukul, indicating its presence in certain natural substances. This discovery could be significant for understanding the chemical composition of traditional medicinal substances (Bajaj & Dev, 1982).

Potential in Anti-dyslipidemic and Anti-oxidant Agents

Research has explored the synthesis of pregnane derivatives and glycosides, including 3β-hydroxy-5,7-pregnadien-20-one, for their potential anti-dyslipidemic and anti-oxidant properties. This indicates its potential application in the development of new therapeutic agents (Sethi et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(3S,9S,10R,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVNPWWLYMFLEI-UIALTGQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5,7-pregnadien-20-one | |

CAS RN |

81968-78-7 | |

| Record name | 3-Hydroxy-5,7-pregnadien-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081968787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)

![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)